5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol
Description
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a pyridin-3-yl group at position 5, a trifluoromethyl group at position 6, and a thiol (-SH) group at position 2. Its molecular formula is C₁₁H₇F₃N₂S, with an InChIKey of OHBKPEJGJVBILN-UHFFFAOYSA-N .
Properties
IUPAC Name |
5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDXSCJMIJFELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC(=S)C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method involves the reaction of 3-bromopyridine with trifluoromethylthiolate under specific conditions to introduce the trifluoromethyl group. This is followed by further functionalization to introduce the thiol group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Implications
- Medicinal Chemistry : The pyridin-3-yl and trifluoromethyl combination in the target compound offers a balance of aromatic interactions and metabolic resistance, making it a candidate for kinase inhibitors or antimicrobial agents.
- Material Science : Thiol-containing pyridines are explored in metal-organic frameworks (MOFs) due to their chelating properties, though substituent positions dictate coordination modes .
Biological Activity
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antibacterial and antichlamydial activities.
- Molecular Formula : CHFNS
- Molecular Weight : 256.25 g/mol
- CAS Number : 1214339-09-9
The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiol reagents under controlled conditions. Specific methodologies can vary, but they often include the use of fluorinated reagents to ensure the incorporation of the trifluoromethyl group.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antibacterial properties. For instance, derivatives containing nitrogen heterocycles have been shown to be effective against various bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Staphylococcus aureus, Escherichia coli |
| This compound | TBD | TBD |
While specific MIC values for this compound are not yet published, its structural similarities with known antibacterial agents suggest potential efficacy.
Antichlamydial Activity
The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity in related compounds. For example, studies indicate that:
- Compounds lacking this substituent were inactive.
- The inclusion of the trifluoromethyl group led to significant increases in activity against Chlamydia species.
A comparative analysis showed that:
| Compound | Activity | Remarks |
|---|---|---|
| Trifluoromethyl derivative | Active | Strong antichlamydial activity observed |
| Chlorine substituted analogue | Moderate | Reduced activity compared to trifluoromethyl variant |
This highlights the importance of electron-withdrawing groups in enhancing biological activity.
Case Studies
- Study on Antibacterial Properties : A recent investigation into pyrrole derivatives indicated that compounds with similar structural motifs demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those seen in this compound could yield potent antibacterial agents .
- Antichlamydial Activity Assessment : In a study assessing the antichlamydial properties of various compounds, it was found that those with trifluoromethyl groups exhibited significantly higher activity compared to their non-fluorinated counterparts . This suggests that further exploration into the derivatives of this compound could lead to novel treatments for chlamydial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
